molecular formula C17H19N3O3S B053664 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- CAS No. 117976-94-0

1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-

Cat. No.: B053664
CAS No.: 117976-94-0
M. Wt: 345.4 g/mol
InChI Key: OBQCUJTXRBUDMO-UHFFFAOYSA-N
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Description

Chemical Identity and Significance 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- (CAS: 117976-94-0) is a key intermediate in the synthesis of Rabeprazole, a proton-pump inhibitor used clinically to treat gastroesophageal reflux disease (GERD). Its molecular formula is C₁₇H₁₉N₃O₃S (MW: 345.42 g/mol), featuring a benzimidazole core linked to a sulfinylmethyl-pyridinyloxy propanol chain . The compound’s stereochemistry (R-configuration at the sulfinyl group) is critical for its biological activity, as it directly influences binding to the H⁺/K⁺ ATPase enzyme in gastric parietal cells .

Properties

IUPAC Name

3-[2-(1H-benzimidazol-2-ylsulfinylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12-15(18-8-7-16(12)23-10-4-9-21)11-24(22)17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQCUJTXRBUDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432674
Record name 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117976-94-0
Record name Desmethyl rabeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYL RABEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58UIQ1OYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

Desmethyl rabeprazole, like its parent compound rabeprazole, primarily targets the H+/K+ ATPase (hydrogen-potassium adenosine triphosphatase) in the gastric parietal cells. This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid.

Biochemical Analysis

Cellular Effects

Rabeprazole, from which desmethyl rabeprazole is derived, has been shown to have effects on various types of cells. For instance, it inhibits the H+, K+ATPase of the gastric cells, affecting their function. It also has an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of desmethyl rabeprazole involves its parent compound, rabeprazole. Rabeprazole is a selective and irreversible proton pump inhibitor. It suppresses gastric acid secretion by specifically inhibiting the H+, K±ATPase, which is found at the secretory surface of parietal cells. In doing so, it inhibits the final transport of hydrogen ions (via exchange with potassium ions) into the gastric lumen.

Dosage Effects in Animal Models

While specific studies on the dosage effects of desmethyl rabeprazole in animal models are not readily available, studies on rabeprazole have shown that its effects can vary with different dosages. For instance, at a low dose of 10 mg, both rabeprazole and its thio-ether metabolite do not accumulate after continuous daily administration. At a dose of 20 mg, there appeared to be significant accumulation of the exposure of rabeprazole.

Transport and Distribution

The transport and distribution of desmethyl rabeprazole within cells and tissues are likely to be similar to that of its parent compound, rabeprazole. Rabeprazole is known to inhibit the H+, K+ATPase of the gastric cells, affecting the transport of hydrogen ions.

Subcellular Localization

The subcellular localization of desmethyl rabeprazole is not explicitly documented in the literature. Given that it is a metabolite of rabeprazole, it is likely to be found in similar subcellular locations as rabeprazole. Rabeprazole is known to act on the H+, K+ATPase found at the secretory surface of parietal cells, suggesting that it localizes to these cells within the stomach.

Biological Activity

Overview

1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- (CAS No. 117976-94-0) is a compound that exhibits significant biological activity primarily as a metabolite of rabeprazole, a well-known proton pump inhibitor (PPI). Its molecular formula is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S with a molecular weight of 345.42 g/mol. This compound is particularly relevant in the context of gastrointestinal pharmacology due to its role in inhibiting gastric acid secretion.

The primary mechanism of action for this compound involves the inhibition of the H+/K+ ATPase enzyme located in the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion, which is beneficial for treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.

Biochemical Pathways

1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- undergoes metabolic conversion to its active form through non-enzymatic reduction pathways. This process enhances its efficacy in reducing gastric acidity.

Pharmacokinetics

Research indicates that this compound is well absorbed within one hour following oral administration. Its pharmacokinetic profile is characterized by rapid absorption and subsequent action on gastric acid secretion.

Biological Activity Data

The following table summarizes key biological activities associated with 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-:

Activity Description
Proton Pump Inhibition Inhibits H+/K+ ATPase, reducing gastric acid production
Metabolite of Rabeprazole Acts as an active metabolite of rabeprazole, enhancing its therapeutic effects
Absorption Rate Rapid absorption within one hour post-administration
Therapeutic Uses Treatment of GERD, peptic ulcers, Zollinger-Ellison syndrome

Case Studies and Research Findings

Several studies have highlighted the effectiveness of rabeprazole and its metabolites, including 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-, in clinical settings:

  • Efficacy in GERD Treatment : A clinical trial demonstrated that patients treated with rabeprazole showed significant improvement in GERD symptoms compared to those receiving placebo treatment. The metabolite's role in enhancing acid suppression was noted as a critical factor in patient outcomes.
  • Peptic Ulcer Management : Research indicated that patients with peptic ulcers experienced faster healing rates when treated with rabeprazole, attributed to the effective action of its metabolites on gastric acid secretion.
  • Safety Profile : Long-term studies assessing the safety of rabeprazole and its metabolites revealed a favorable safety profile, with minimal adverse effects reported among patients undergoing treatment.

Scientific Research Applications

Pharmaceutical Impurity Analysis

1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- is primarily studied as an impurity in the synthesis of rabeprazole. The identification and quantification of impurities in pharmaceuticals are critical for ensuring drug safety and efficacy. Researchers utilize advanced chromatographic techniques such as HPLC (High Performance Liquid Chromatography) to analyze the presence of this compound in rabeprazole formulations, which aids in quality control during drug manufacturing processes.

Mechanistic Studies in Pharmacology

The structural characteristics of this compound allow researchers to explore its biological activity, particularly its interaction with biological targets similar to those of rabeprazole. Studies may focus on:

  • Enzyme Inhibition : Investigating how this compound affects enzymes involved in gastric acid secretion.
  • Receptor Binding Studies : Understanding its affinity for proton pump receptors can provide insights into its pharmacological profile.

Synthesis and Development of Related Compounds

The synthesis pathways involving 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- can lead to the development of novel pharmaceutical agents. Researchers may modify the existing structure to enhance therapeutic properties or reduce side effects associated with existing medications.

Toxicological Studies

Given its classification as a pharmaceutical impurity, understanding the toxicological profile of this compound is essential. Toxicological assessments can determine safe exposure levels and potential health risks associated with its presence in drug formulations.

Case Study 1: Impurity Profiling of Rabeprazole

In a study published by the Journal of Pharmaceutical Sciences, researchers conducted a comprehensive impurity profiling of rabeprazole formulations using HPLC methods to detect various impurities, including 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-. The study highlighted the importance of stringent quality control measures in pharmaceutical manufacturing to ensure patient safety and drug efficacy.

A research article in the European Journal of Medicinal Chemistry explored the biological activity of benzimidazole derivatives, including those structurally related to 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-. The findings indicated potential antitumor activity, prompting further investigation into similar compounds for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Modifications

  • 2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole Structure: Differs in the pyridinyl substituent (2-methoxyphenoxy vs. 3-methoxypropoxy in the target compound). Synthesis: Oxidized with m-CPBA and purified via basic alumina chromatography (CH₂Cl₂/MeOH), yielding a stable sulfoxide without precipitation . Key Contrast: The 2-methoxyphenoxy group enhances lipophilicity but reduces aqueous solubility compared to the 3-methoxypropoxy chain in Rabeprazole intermediates .
  • 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-benzimidazole Derivatives (3o, 3p, 3q, etc.) Structure: Incorporates a benzenesulfonyl group and morpholine-propoxy chain instead of the pyridinyl-propanol system. Properties: Higher molecular weights (~500–550 g/mol) and melting points (92–102°C, decomposition) due to rigid sulfonyl and morpholine groups . Activity: These derivatives exhibit broader kinase inhibition profiles but lower selectivity for H⁺/K⁺ ATPase compared to Rabeprazole intermediates .

Sulfur Oxidation State and Substituent Effects

  • Rabeprazole Sulfide (CAS: 117977-21-6)

    • Structure : Sulfur in the thioether (S-CH₂) state instead of sulfoxide (SO-CH₂).
    • Reactivity : Lacks proton-pump inhibitory activity due to the absence of sulfinyl oxygen, which is essential for covalent binding to cysteine residues in the ATPase .
  • 1-(4-Methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-benzimidazole

    • Structure : Features a trifluoroethoxy group and methylphenylsulfonyl substituent.
    • Impact : The electron-withdrawing trifluoroethoxy group increases metabolic stability but reduces oral bioavailability due to high hydrophobicity .

Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Solubility (H₂O) LogP
Target Compound C₁₇H₁₉N₃O₃S 98–102 (dec.) Low 2.1
Rabeprazole Sulfide C₁₈H₂₁N₃O₂S 120–124 Insoluble 3.5
1-(3-Methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone C₂₈H₂₈N₃O₃ 138–139 Moderate 2.8

Preparation Methods

Acidic Hydrolysis of Rabeprazole Sulfide

A patented method involves the acidic hydrolysis of rabeprazole sulfide (I) to yield desmethyl rabeprazole sulfide (II), which is subsequently oxidized to the target compound.

Procedure :

  • Reaction Conditions :

    • Rabeprazole sulfide (20 g) is suspended in 48% hydrobromic acid (300 mL).

    • The mixture is heated to 100°C for 1 hour, followed by cooling to room temperature.

    • Ethyl acetate and water are added, and the pH is adjusted to 9–10 using 25% ammonia solution.

    • A white precipitate forms, which is filtered to obtain crude desmethyl rabeprazole sulfide (20 g).

    • Purification via column chromatography yields 11 g of intermediate (II).

  • Oxidation and Protection :

    • Intermediate (II) (20 g) is suspended in dichloromethane (200 mL).

    • Imidazole (12.4 g) and tert-butyldimethylsilyl chloride (12 g) are added to protect hydroxyl groups.

    • After 2 hours, the solution is washed, dried, and concentrated.

    • The product is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C.

Key Parameters :

ParameterValue
Yield (crude)72.4%
Purification MethodColumn chromatography
Oxidation ReagentmCPBA

Reductive Demethylation

While reductive methods are less common, sodium borohydride or lithium aluminum hydride in methanol/ethanol can reduce rabeprazole to its thioether derivative, which undergoes demethylation. However, this route is less efficient compared to acidic hydrolysis.

Biotechnological Preparation via Microbial Biotransformation

Fungal Biotransformation Using Cunninghamella blakesleeana

The filamentous fungus Cunninghamella blakesleeana 3.970 efficiently catalyzes the O-demethylation of rabeprazole sulfide to produce the target compound.

Optimized Protocol :

  • Culture Conditions :

    • Substrate concentration: 3 g/L.

    • Media: Potato dextrose broth (pH 6.0).

    • Inoculation volume: 10% (v/v).

    • Incubation: 72 hours at 28°C with agitation (150 rpm).

  • Transformation Efficiency :

    • Conversion rate: 72.4% under optimal conditions.

    • Metabolite isolation: Semipreparative HPLC with a C18 column.

Advantages :

  • Environmentally friendly.

  • High regioselectivity avoids side reactions.

Comparative Analysis of Synthesis Routes

MethodYieldCostScalabilityEnvironmental Impact
Acidic Hydrolysis72.4%HighIndustrialModerate (harsh acids)
Microbial Biotransformation68–72%ModerateLab-scaleLow

Key Findings :

  • Acidic hydrolysis is preferred for industrial production due to scalability, despite using corrosive reagents.

  • Biotransformation offers sustainability but requires optimization for large-scale use.

Industrial-Scale Production Considerations

Process Optimization

  • Reagent Recovery : Hydrobromic acid is recycled to reduce costs.

  • Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.

Supplier Landscape

Major suppliers include American Custom Chemicals Corporation and BOC Sciences, offering the compound at ~$495.42/5 mg.

Quality Control and Analytical Methods

Characterization Techniques

TechniqueParameters
HPLCC18 column, 0.1% formic acid/MeCN mobile phase
NMR¹H (500 MHz), ¹³C (125 MHz) in CDCl₃
ESI-MSm/z 346.1 [M+H]⁺

Impurity Profiling

  • Common Impurities : Rabeprazole sulfone (≤0.5%), desmethyl analogs (≤0.2%).

  • Specifications : Purity ≥95% (pharmaceutical grade) .

Q & A

Q. How can researchers optimize the synthesis of 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-1-propanol to improve yield and purity?

  • Methodological Answer: Reaction conditions such as solvent choice (e.g., xylene for reflux), temperature, and catalyst selection significantly influence yield. For example, prolonged reflux (25–30 hours) with chloranil as an oxidizing agent can enhance intermediate formation, followed by purification via recrystallization (methanol) to isolate the product . Monitor reaction progress using TLC or HPLC to optimize time and reduce side products.

Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer: Combine X-ray crystallography (for absolute stereochemistry, as shown in triclinic crystal systems with space group P1) with NMR (¹H/¹³C for functional groups) and FT-IR (to identify sulfinyl and pyridinyl moieties). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 376.40 for analogous benzimidazole derivatives) .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodological Answer: Use co-solvents like DMSO (≤1% v/v) to enhance aqueous solubility. For stability, store lyophilized samples at −80°C under inert gas (argon) to prevent sulfoxide degradation. Pre-screen solvents via differential scanning calorimetry (DSC) to identify compatible media .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer: Conduct meta-analysis with standardized assay conditions (e.g., fixed ATP concentrations in kinase assays). Use orthogonal validation methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Apply multivariate regression to identify confounding variables (e.g., pH, temperature gradients) .

Q. How can computational modeling predict the compound’s interaction with benzimidazole-associated targets (e.g., proton pumps)?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of H⁺/K⁺ ATPase (PDB: 5Y2B) to map sulfinyl methyl binding pockets. Validate with molecular dynamics simulations (GROMACS) to assess stability of hydrogen bonds with Glu343 and Lys791 residues .

Q. What experimental designs are optimal for elucidating structure-activity relationships (SAR) in derivatives?

  • Methodological Answer: Use a split-library synthesis approach to systematically vary substituents (e.g., pyridinyl vs. pyrimidinyl rings). Test analogs in a high-throughput screen against target isoforms. Apply QSAR models (CoMFA/CoMSIA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer: Collect low-temperature (100 K) X-ray diffraction data to minimize thermal motion artifacts. Analyze electron density maps (e.g., Fo−Fc omit maps) to distinguish between sulfinyl and sulfone configurations. Compare with DFT-optimized geometries (B3LYP/6-31G*) .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in metabolic stability across species (e.g., murine vs. human microsomes)?

  • Methodological Answer: Use interspecies scaling (e.g., allometric principles) to extrapolate data. Validate with recombinant CYP isoforms (e.g., CYP3A4, CYP2C19) to identify metabolizing enzymes. Cross-reference with in silico tools (e.g., SimCYP) to model hepatic extraction ratios .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response curves in cytotoxicity assays?

  • Methodological Answer: Apply four-parameter logistic (4PL) models to fit sigmoidal curves (GraphPad Prism). Use Akaike’s Information Criterion (AIC) to compare fits for Hill slopes ≠1. Bootstrap resampling (1,000 iterations) quantifies confidence intervals for EC₅₀ values .

Synthesis & Characterization Tables

Parameter Optimized Condition Reference
Reaction SolventXylene
Purification MethodRecrystallization (MeOH)
Crystal SystemTriclinic (P1)
Key NMR Shift (¹H)δ 8.2–8.5 ppm (pyridinyl H)

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